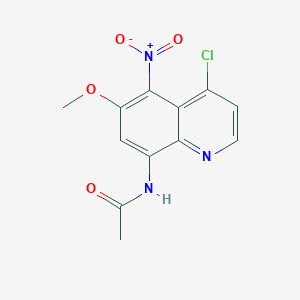
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione, also known as MPTCD, is a chemical compound that has been of great interest to the scientific community due to its unique properties. This compound is a cyclic enone that has a sulfur atom attached to a phenyl group. MPTCD has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been found to interact with proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, leading to its antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, one limitation of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione. One area of interest is its potential use in the treatment of various diseases, including cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione for these applications. Another area of interest is the development of new synthesis methods for 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione and its effects on various signaling pathways.
Métodos De Síntesis
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione can be synthesized through a multi-step process involving the reaction of 3-methylcyclobutene-1,2-dione with phenylthiol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has been extensively studied for its potential use in medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Propiedades
Nombre del producto |
3-Methyl-4-(phenylsulfanyl)-3-cyclobutene-1,2-dione |
|---|---|
Fórmula molecular |
C11H8O2S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-methyl-4-phenylsulfanylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H8O2S/c1-7-9(12)10(13)11(7)14-8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
MNIHZTQZMBQNQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=O)C1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



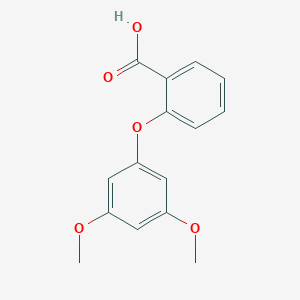


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
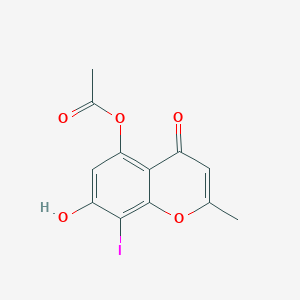
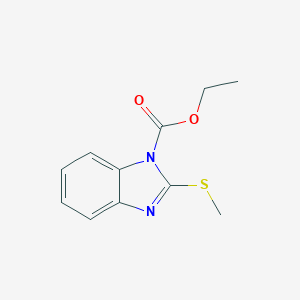
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

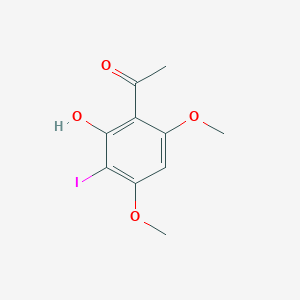
![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)
